molecular formula C13H9N3O3S2 B2678063 N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 330189-20-3

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2678063
CAS No.: 330189-20-3
M. Wt: 319.35
InChI Key: GSTDFLLUYDIKLP-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that features both benzothiazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Coupling Reaction: The benzothiazole and nitrothiophene intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and thiophene moieties can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
  • N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate

Uniqueness

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these moieties.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c1-7-14-9-6-8(2-3-10(9)20-7)15-13(17)11-4-5-12(21-11)16(18)19/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTDFLLUYDIKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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